molecular formula C12H10ClN3O2 B11795341 Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11795341
M. Wt: 263.68 g/mol
InChI Key: OWDOSJOSZOLUNT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-chloropyridin-2-yl group and at the 5-position with an ethoxycarbonyl moiety. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-fibrotic agents. Its structure combines aromatic nitrogen-containing rings, which enhance its ability to participate in hydrogen bonding and π-π interactions, making it valuable for targeting biological macromolecules .

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

ethyl 2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-6-15-11(16-7-8)10-5-9(13)3-4-14-10/h3-7H,2H2,1H3

InChI Key

OWDOSJOSZOLUNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=CC(=C2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include dimethylamine, sodium phenoxide, and potassium fluoride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, treatment with sodium cyanide in dimethyl sulfoxide can lead to the formation of 2,4-bis-methylthiopyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity Chloropyridinyl vs. Methylthio (SMe): The 4-chloropyridinyl group enhances π-stacking with biological targets, while the methylthio group in acts as a leaving group, enabling covalent bond formation with cysteine residues in enzymes (e.g., kinase inhibitors) . Trifluoromethyl (CF₃): Substitution with CF₃ () increases lipophilicity and metabolic stability, making analogs more suitable for oral drug candidates . Amino and Aryl Groups: Amino substituents () improve solubility and hydrogen-bonding capacity, critical for DNA intercalation in anticancer agents .

Synthetic Feasibility

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate () is synthesized in high yields (95%) via nucleophilic substitution, whereas analogs with bulkier groups (e.g., 4-fluorobenzyl in ) require multistep sequences with moderate yields (58–73%) .

Pharmacological Profiles Anti-fibrotic Activity: Derivatives with 4-fluorobenzyl carbamoyl groups () exhibit potent anti-fibrotic effects, likely due to enhanced target engagement via hydrophobic interactions . Kinase Inhibition: Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate () shows selectivity for tyrosine kinases, attributed to the p-tolylamino group’s steric and electronic compatibility with ATP-binding pockets .

Research Findings and Data

Structural Validation and Crystallography

Compounds like ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylate () are validated via NMR and X-ray crystallography using SHELX programs (), confirming regioisomeric purity and planar pyrimidine geometries critical for bioactivity .

Biological Activity

Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a dual ring system composed of pyridine and pyrimidine, with the molecular formula C12H10ClN3O2C_{12}H_{10}ClN_3O_2 and a molecular weight of approximately 263.68 g/mol. The presence of the 4-chloropyridine moiety enhances its reactivity and biological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Collagen Prolyl-4-Hydroxylase : This enzyme is crucial in collagen synthesis, and inhibition could have implications for treating fibrotic diseases.
  • Antimicrobial and Antiviral Properties : Preliminary studies suggest potential efficacy against various pathogens, although further investigation is needed to fully elucidate these effects.

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds exhibit antitumor properties. This compound has been explored for its ability to inhibit cancer cell proliferation. For instance, a related study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's potential as an antitumor agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have indicated that it may possess activity against bacterial strains, although specific data on this compound is still limited. Its structural characteristics may enhance its interaction with microbial targets, leading to effective inhibition .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key derivatives and their activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H10ClN3O2Halogenated pyridinePotential inhibitor of collagen prolyl-4-hydroxylase
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylateC12H10F3N3O2Trifluoromethyl groupDifferent reactivity; potential antimicrobial
Ethyl 4-tert-butylpyrimidine-5-carboxylateC15H18N3O2Bulky tert-butyl groupAlters solubility; possible impact on bioactivity

Case Studies and Research Findings

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